molecular formula C2H3LiN4O2S B2647264 lithium(1+) ion 2-methyl-2H-1,2,3,4-tetrazole-5-sulfinate CAS No. 2172495-41-7

lithium(1+) ion 2-methyl-2H-1,2,3,4-tetrazole-5-sulfinate

Cat. No.: B2647264
CAS No.: 2172495-41-7
M. Wt: 154.07
InChI Key: MPXBSTGKCAERLE-UHFFFAOYSA-M
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Description

Lithium(1+) ion 2-methyl-2H-1,2,3,4-tetrazole-5-sulfinate is a chemical compound with the molecular formula C2H3LiN4O2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 2-methyl-2H-1,2,3,4-tetrazole-5-sulfinate typically involves the reaction of 2-methyl-2H-1,2,3,4-tetrazole-5-sulfinic acid with a lithium source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common lithium sources include lithium hydroxide or lithium carbonate, which react with the sulfinic acid in an aqueous or organic solvent medium .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 2-methyl-2H-1,2,3,4-tetrazole-5-sulfinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, depending on the desired transformation .

Major Products

Scientific Research Applications

Lithium(1+) ion 2-methyl-2H-1,2,3,4-tetrazole-5-sulfinate has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium(1+) ion 2-methyl-2H-1,2,3,4-tetrazole-5-sulfinate involves its interaction with molecular targets through its sulfinic and tetrazole functional groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its binding affinity and specificity towards different enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to lithium(1+) ion 2-methyl-2H-1,2,3,4-tetrazole-5-sulfinate include other tetrazole derivatives and sulfinic acid salts, such as:

Uniqueness

What sets this compound apart is its specific combination of lithium ion with the tetrazole-sulfinic acid moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications, particularly in the field of advanced materials and pharmaceuticals .

Properties

IUPAC Name

lithium;2-methyltetrazole-5-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4O2S.Li/c1-6-4-2(3-5-6)9(7)8;/h1H3,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXBSTGKCAERLE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CN1N=C(N=N1)S(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3LiN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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